molecular formula C13H12O2 B12560417 2-Propanone, 1-(5-phenyl-2-furanyl)- CAS No. 160196-21-4

2-Propanone, 1-(5-phenyl-2-furanyl)-

Cat. No.: B12560417
CAS No.: 160196-21-4
M. Wt: 200.23 g/mol
InChI Key: IJGBHEPMVJSPIN-UHFFFAOYSA-N
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Description

2-Propanone, 1-(5-phenyl-2-furanyl)- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a furan ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(5-phenyl-2-furanyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a furan derivative is reacted with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Propanone, 1-(5-phenyl-2-furanyl)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(5-phenyl-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-Propanone, 1-(5-phenyl-2-furanyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe in biochemical studies to investigate enzyme-substrate interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propanone, 1-(5-phenyl-2-furanyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic and ketone functionalities allow it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl methyl ketone: Another related compound with a phenyl group attached to a ketone, but without the furan moiety.

Uniqueness

2-Propanone, 1-(5-phenyl-2-furanyl)- is unique due to the presence of both a phenyl group and a furan ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

160196-21-4

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(5-phenylfuran-2-yl)propan-2-one

InChI

InChI=1S/C13H12O2/c1-10(14)9-12-7-8-13(15-12)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

IJGBHEPMVJSPIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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